"N-Boc-3-ethylmorpholine-3-carboxylic Acid" synthesis and properties
"N-Boc-3-ethylmorpholine-3-carboxylic Acid" synthesis and properties
Synthesis, Physicochemical Properties, and Applications in Peptidomimetics
Executive Summary
N-Boc-3-ethylmorpholine-3-carboxylic acid (CAS: 1205749-44-5) is a specialized
Its primary utility lies in conformational restriction . By introducing a bulky ethyl group at the
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Specification |
| Chemical Name | 4-(tert-butoxycarbonyl)-3-ethylmorpholine-3-carboxylic acid |
| CAS Registry Number | 1205749-44-5 |
| Molecular Formula | |
| Molecular Weight | 259.30 g/mol |
| Core Scaffold | Morpholine (Tetrahydro-1,4-oxazine) |
| Chirality | Contains one chiral center at C3.[1][2] Often synthesized as a racemate and resolved via chiral HPLC. |
Pharmacophore Utility
-
The "Gem-Dialkyl" Effect: The ethyl group at the 3-position creates steric clash that forces the morpholine ring into a specific chair conformation, reducing the entropic penalty of ligand binding.
-
Solubility Enhancement: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogs (e.g., substituted prolines).
-
Metabolic Blockade: The absence of an acidic
-proton prevents enzymatic racemization and blocks the action of peptidases that require an -hydrogen for mechanism (e.g., serine proteases).
Synthetic Strategy: -Alkylation Route
While several routes exist (e.g., Bucherer-Bergs reaction on ketones), the most scalable and controllable method for laboratory synthesis is the direct
Reaction Logic
The synthesis relies on the formation of a metal enolate at the
Pathway Visualization
Figure 1: Synthetic workflow for the generation of the quaternary amino acid scaffold.
Detailed Experimental Protocol
Note: All reactions involving LiHMDS must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Phase 1: Preparation of the Substrate
Precursor: N-Boc-morpholine-3-carboxylic acid methyl ester. If starting from the free acid:
-
Dissolve morpholine-3-carboxylic acid in dry Methanol.
-
Add thionyl chloride (
, 1.2 eq) dropwise at 0°C. Reflux for 2 hours. Concentrate to yield the methyl ester hydrochloride. -
Resuspend in DCM/TEA. Add
(1.1 eq). Stir 4h. Wash with 1N HCl, Brine. Dry over .
Phase 2: The -Alkylation (Critical Step)
This step establishes the quaternary center.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Solvent: Add anhydrous THF (tetrahydrofuran) and cool to -78°C (Dry ice/Acetone bath).
-
Base Addition: Add LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 equivalents). The excess base ensures complete deprotonation and scavenges any adventitious protons.
-
Substrate Addition: Dissolve N-Boc-morpholine-3-carboxylic acid methyl ester (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise via syringe to the base over 15 minutes.
-
Mechanistic Insight: Stir for 45 minutes at -78°C to ensure full formation of the Lithium Enolate. The low temperature prevents self-condensation (Claisen) or
-elimination.
-
-
Electrophile Addition: Add Ethyl Iodide (
, 3.0 equivalents) dropwise.-
Note: Excess electrophile drives the reaction to completion.
-
-
Warming: Allow the reaction to warm slowly to -20°C over 2 hours. Do not let it reach room temperature immediately, as this may degrade the enolate or cause O-alkylation.
-
Quench: Quench with saturated aqueous
solution. Extract with EtOAc (3x).
Phase 3: Ester Hydrolysis
-
Dissolve the crude alkylated ester in a 3:1 mixture of THF:Water.
-
Add Lithium Hydroxide Monohydrate (
, 4.0 eq). -
Stir at
for 12 hours. -
Workup: Acidify carefully to pH 3 with 1N HCl (keep cold to prevent Boc removal). Extract with DCM.
-
Purification: Recrystallize from Hexanes/EtOAc or purify via column chromatography (
, MeOH/DCM gradient).
Physicochemical Properties & Characterization
The introduction of the ethyl group significantly alters the lipophilicity profile compared to the parent amino acid.
| Property | Predicted Value | Method/Notes |
| LogP (Octanol/Water) | ~1.8 - 2.1 | Increased hydrophobicity due to Ethyl + Boc groups. |
| pKa (Carboxylic Acid) | 3.8 - 4.2 | Slightly higher than standard amino acids due to steric bulk. |
| Topological Polar Surface Area (TPSA) | ~75 | Favorable for membrane permeability. |
| H-Bond Donors | 1 (Carboxylic OH) | The Amide N is substituted (Boc).[2][3] |
| H-Bond Acceptors | 5 | Carbonyls (2), Ether (1), Hydroxyl (1), Carbamate (1). |
Analytical Signature
-
NMR (
): Look for the characteristic ethyl triplet ( ppm) and quartet ( ppm). The morpholine ring protons will appear as complex multiplets between 3.4 - 4.0 ppm due to the fixed chair conformation. - NMR: The quaternary carbon (C3) typically shifts downfield to ~65-70 ppm. The carbonyls will appear at ~155 ppm (Boc) and ~175 ppm (Acid).
Decision Matrix: Purification & Resolution
Since the synthesis yields a racemate, separation is often required for drug development.
Figure 2: Downstream processing and chiral resolution strategy.
References
-
Pal'chikov, V. A. (2013).[2] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.[2] (Review of general morpholine synthesis strategies). [Link]
-
Al-Horani, R. A., & Desai, U. R. (2012). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. Tetrahedron, 68(10), 2025-2026. (Methodology for
-alkylation of cyclic amino acids). [Link]
